Cas no 62567-69-5 (Cyclopropanecarbonyl azide, 1-(benzoylamino)-2-(4-methoxyphenyl)-)

Cyclopropanecarbonyl azide, 1-(benzoylamino)-2-(4-methoxyphenyl)- structure
62567-69-5 structure
Product name:Cyclopropanecarbonyl azide, 1-(benzoylamino)-2-(4-methoxyphenyl)-
CAS No:62567-69-5
MF:C18H16N4O3
MW:336.344643592834
CID:439933
PubChem ID:12331944

Cyclopropanecarbonyl azide, 1-(benzoylamino)-2-(4-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarbonyl azide, 1-(benzoylamino)-2-(4-methoxyphenyl)-
    • 1-benzamido-2-(4-methoxyphenyl)cyclopropane-1-carbonyl azide
    • 62567-69-5
    • DTXSID60490660
    • Inchi: InChI=1S/C18H16N4O3/c1-25-14-9-7-12(8-10-14)15-11-18(15,17(24)21-22-19)20-16(23)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,23)
    • InChI Key: HUSUHVOEYNOXEK-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)C2CC2(C(=O)N=[N+]=[N-])NC(=O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 336.12238
  • Monoisotopic Mass: 336.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 69.8Ų

Experimental Properties

  • PSA: 104.16

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